molecular formula C9H20ClN B1318470 N-propylcyclohexanamine hydrochloride CAS No. 3592-82-3

N-propylcyclohexanamine hydrochloride

Cat. No.: B1318470
CAS No.: 3592-82-3
M. Wt: 177.71 g/mol
InChI Key: MDSYHRIWTZGXNI-UHFFFAOYSA-N
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Description

N-propylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C9H20ClN. It is a derivative of cyclohexanamine, where the amine group is substituted with a propyl group. This compound is often used in various chemical syntheses and has applications in both research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propylcyclohexanamine hydrochloride can be synthesized through the reductive amination of cyclohexanone with propylamine. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually require a solvent like methanol or ethanol and are carried out at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but scaled up to handle larger quantities of reactants and products. The final product is often purified through recrystallization or distillation to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of cyclohexanone derivatives.

    Reduction: The compound can be reduced to form N-propylcyclohexylamine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Cyclohexanone derivatives.

    Reduction: N-propylcyclohexylamine.

    Substitution: Various substituted cyclohexylamines depending on the reagent used.

Scientific Research Applications

N-propylcyclohexanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of amine transport and metabolism in biological systems.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-propylcyclohexanamine hydrochloride involves its interaction with amine receptors and transporters in biological systems. It can act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexylamine: Similar structure but lacks the propyl group.

    N-methylcyclohexanamine: Contains a methyl group instead of a propyl group.

    N-ethylcyclohexanamine: Contains an ethyl group instead of a propyl group.

Uniqueness: N-propylcyclohexanamine hydrochloride is unique due to the presence of the propyl group, which can influence its reactivity and interaction with other molecules. This structural difference can lead to variations in its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-propylcyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSYHRIWTZGXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3592-82-3
Record name Cyclohexanamine, N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3592-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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